![molecular formula C15H21NO3S B016581 Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate CAS No. 67443-54-3](/img/structure/B16581.png)
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate
Overview
Description
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, commonly referred to as ETPCA, is an organic compound that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 212.29 g/mol and a melting point of 105-107°C. ETPCA is a colorless, crystalline solid with a characteristic odor and is soluble in ethanol and other organic solvents. Its chemical structure consists of a phenyl ring, an ethyl group, and a thioether group.
Scientific Research Applications
Proteomics Research
“Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Anti-inflammatory Agents
This compound is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents . Anti-inflammatory agents are drugs that reduce inflammation, which is a part of the body’s immune response. They can be used to treat diseases like arthritis, asthma, or inflammatory bowel disease.
Biochemical Research
“Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate” is also used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used to study various biochemical processes and pathways.
Synthetic Intermediate Preparation
This compound serves as a synthetic intermediate in the preparation of other compounds . Synthetic intermediates are compounds that are used in the synthesis of other compounds. They are often used in the pharmaceutical industry to produce a variety of drugs.
Pharmaceutical Research
“Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate” is used in pharmaceutical research . It could be used in the development of new drugs or the improvement of existing ones.
Chemical Compound Research
This compound, with its unique molecular structure, offers a wealth of potential applications in research and development endeavors . It could be used to study its properties, reactions, and uses in various fields of chemistry.
properties
IUPAC Name |
ethyl 2-[3-(diethylcarbamothioyloxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-16(5-2)15(20)19-13-9-7-8-12(10-13)11-14(17)18-6-3/h7-10H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCTGMKUOHMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=CC(=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497580 | |
Record name | Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate | |
CAS RN |
67443-54-3 | |
Record name | Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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